2-hydrazinyl-4-oxo-4H-1,3-thiazine-6-carboxylic acid
Description
2-Hydrazinyl-4-oxo-4H-1,3-thiazine-6-carboxylic acid is a heterocyclic compound featuring a six-membered thiazine ring with a hydrazinyl (-NH-NH2) substituent at position 2, a ketone group at position 4, and a carboxylic acid moiety at position 4. Its synthesis typically involves condensation reactions of hydrazine derivatives with oxo-carboxylic acid precursors, as seen in analogous compounds .
Properties
CAS No. |
376616-17-0 |
|---|---|
Molecular Formula |
C5H5N3O3S |
Molecular Weight |
187.18 g/mol |
IUPAC Name |
2-hydrazinyl-4-oxo-1,3-thiazine-6-carboxylic acid |
InChI |
InChI=1S/C5H5N3O3S/c6-8-5-7-3(9)1-2(12-5)4(10)11/h1H,6H2,(H,10,11)(H,7,8,9) |
InChI Key |
KXSOYZSUZWOLNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=NC1=O)NN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-hydrazinyl-4-oxo-4H-1,3-thiazine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions . The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiazine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
2-Hydrazinyl-4-oxo-4H-1,3-thiazine-6-carboxy
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazine Family
Methyl 2-amino-4-oxo-4H-1,3-thiazine-6-carboxylate
- Structure: Differs by replacing the hydrazinyl group with an amino (-NH2) group and esterifying the carboxylic acid to a methyl ester.
- Molecular Formula : C7H8N2O3S.
- Key Properties : Predicted pKa ≈ 1.91, molar mass 202.23 g/mol .
- The amino group may reduce nucleophilicity relative to hydrazinyl.
3-Benzyl-2-(benzylimino)tetrahydro-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester
- Structure: Incorporates benzyl and benzylimino substituents, with a tetrahydro-thiazine ring.
- Molecular Formula : C20H20N2O3S.
- Key Properties : Molar mass 368.45 g/mol, density 1.23 g/cm³, boiling point 515.5°C .
- Comparison : The bulky benzyl groups enhance steric hindrance, likely reducing reactivity but improving stability. The tetrahydro ring (saturated) may confer conformational rigidity absent in the unsaturated parent compound.
2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid
- Structure: Replaces hydrazinyl with an imino (=NH) group.
- Comparison: The imino group lacks the terminal -NH2, reducing hydrogen-bonding capacity and altering ligand-metal coordination properties .
Functional Group Analogues
[6-Iodo-4-oxo-3-(4-hydroxy-phenyl)-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetic acid hydrazide
- Structure: Quinazolinone core with a hydrazide (-CONHNH2) group.
- Key Properties : Yield 51%, mp 204–209°C, MS m/z 599 (M+) .
4-Hydrazino-6-methylpyrimidin-2-amine
- Structure: Pyrimidine ring with hydrazino and methylamine groups.
Data Table: Key Comparative Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
